3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 793-19-1
VCID: VC1960974
InChI: InChI=1S/C15H21NO4/c1-19-14(17)8-10-16(11-9-15(18)20-2)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
SMILES: COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester

CAS No.: 793-19-1

Cat. No.: VC1960974

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester - 793-19-1

Specification

CAS No. 793-19-1
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]propanoate
Standard InChI InChI=1S/C15H21NO4/c1-19-14(17)8-10-16(11-9-15(18)20-2)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Standard InChI Key KPRYGTMLHJYBFC-UHFFFAOYSA-N
SMILES COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1
Canonical SMILES COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1

Introduction

Chemical Identity and Structure

Nomenclature and Identification

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester belongs to the class of amino acids and derivatives, specifically as a methyl ester of a propionic acid derivative. The compound carries multiple synonyms in chemical literature, reflecting its complex structure and various naming conventions. This tertiary amine features a benzyl group attached to a nitrogen atom, which is further connected to two methoxycarbonyl-ethyl chains .

The compound's identification parameters play a crucial role in research contexts, ensuring proper documentation and replication of experimental results. Table 1 summarizes the key identification characteristics of this compound.

Table 1: Chemical Identity Information

IdentifierValue
CAS Number793-19-1
European Community (EC) Number212-343-5
Molecular FormulaC15H21NO4
Molecular Weight279.34 g/mol
MDL NumberMFCD00025891
NSC Number54971
SMILESCOC(=O)CCN(CCC(=O)OC)Cc1ccccc1

Synonyms

The compound is referenced in scientific literature under various names, which can create challenges in comprehensive literature reviews. Understanding these alternative designations is essential for thorough research. Table 2 presents the most common synonyms used for this compound.

Table 2: Common Synonyms

Synonym
Dimethyl 3,3'-(benzylazanediyl)dipropanoate
Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate
N,N-BIS(B-(METHOXYCARBONYL)ETHYL)BENZYLAMINE
3,3'-(Benzylimino)bis(propionic acid methyl) ester
3,3'-(Benzylimino)bispropionic acid dimethyl ester
3,3'-(Benzylimino)dipropionic acid dimethyl ester
3,3'-Benzyliminobis(propanoic acid methyl) ester
N-(3-Methoxy-3-oxopropyl)-N-phenylmethyl-β-alanine methyl ester

Physical and Chemical Properties

Physical Characteristics

The physical properties of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester provide essential information for handling and application in laboratory and industrial settings. The compound presents as a colorless to pale yellow oil at room temperature. Its physical state facilitates certain chemical transformations and applications in organic synthesis .

The compound exhibits specific physical parameters that determine its behavior under various conditions. Table 3 summarizes the key physical properties of this compound.

Table 3: Physical Properties

PropertyValue
Boiling point150-161°C (at 0.6 Torr)
Density1.108±0.06 g/cm³ (Predicted)
FormOil
ColorColorless to Pale Yellow
SolubilitySlightly soluble in Chloroform and Methanol

Chemical Reactivity

The chemical reactivity of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester is primarily determined by its functional groups. The presence of two methoxycarbonyl groups enables nucleophilic addition reactions, while the ester functionalities can undergo hydrolysis under acidic or basic conditions. Additionally, the compound can participate in condensation reactions to form more complex molecules, which contributes to its utility in organic synthesis.

The nitrogen atom in the structure serves as a key reactivity center, capable of participating in various transformations. The benzyl group attached to the nitrogen adds steric factors that influence the compound's reactivity patterns. These structural features collectively determine the compound's participation in chemical reactions and its potential applications in medicinal chemistry and organic synthesis .

Synthesis Methodologies

Michael Addition Reaction

The primary synthetic route to 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester involves a Michael addition reaction. This methodology represents an efficient approach to constructing the compound's carbon framework with the required functional groups in place .

The synthesis proceeds through the following protocol: A neat mixture of methyl acrylate (63 ml, 0.70 mol) and benzylamine (BnNH2) (25 g, 0.23 mol) is refluxed in the presence of triethylamine (Et3N) (65 ml, 0.46 mol) overnight. After the reaction is complete, excess methyl acrylate is distilled off, and the residue is taken in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resultant oil is purified by column chromatography over silica gel using ethyl acetate-petroleum ether as the eluent to furnish the Michael adduct as a yellow oil .

ParameterRecommendation
Storage TemperatureRoom Temperature
Container ConditionSealed, dry
Light ExposureProtected
Stability ConcernsMoisture sensitive

Applications and Uses

Pharmaceutical Applications

The primary application of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester lies in pharmaceutical research, particularly in the development of antimicrobial agents. The compound serves as a key precursor in the preparation of substituted phenyloxazolidinones, which have demonstrated significant antimicrobial properties. This application highlights the compound's importance in medicinal chemistry, where structural modifications of established scaffolds can lead to novel therapeutic agents .

The compound's structural features make it an attractive building block for drug discovery programs focused on infectious diseases. Its reactivity profile allows for selective transformations that can introduce additional functional groups, thereby enabling the creation of diverse compound libraries for biological screening .

Research Applications

Beyond its pharmaceutical relevance, 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester finds application in various research contexts, particularly in studies related to amino acid metabolism and protein synthesis. The compound's structure suggests potential interactions with biological targets involved in these processes, making it valuable for fundamental research in biochemistry and molecular biology.

Additionally, the compound serves as a model system for studying certain chemical transformations, particularly those involving tertiary amines and ester functionalities. These studies contribute to the broader understanding of reaction mechanisms and structural influences on reactivity, which has implications for organic synthesis methodology development .

Biological Activities

Structure-Activity Relationships

The relationship between structural modifications of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester and biological activity provides valuable insights for drug design. Specifically, alterations to the benzyl group and the methoxycarbonyl moieties can significantly influence the antimicrobial properties of resulting derivatives. Understanding these structure-activity relationships facilitates the rational design of more potent and selective antimicrobial agents .

RegionNumber of Suppliers
China23
United States8
India4
United Kingdom3
Canada1
Global Total39

Product Specifications

Commercial suppliers typically offer 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester with specified purity levels and packaging options. These specifications are important considerations for researchers selecting appropriate sources for their experimental needs .

Table 6: Typical Commercial Specifications

ParameterTypical Value
Purity95-99%
Package Size1g to 1kg
FormNeat
Shipping ConditionsRoom Temperature
Storage Recommendation+4°C or Room Temperature

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator